molecular formula C11H9ClN2O B8155704 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B8155704
M. Wt: 220.65 g/mol
InChI Key: MZSLMAUAGZTQBD-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a chloro group and a pyrazole moiety The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

    Reduction: 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to the specific substitution pattern on the benzaldehyde ring and the presence of the pyrazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-4-(1-methylpyrazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-6-9(5-13-14)10-3-2-8(7-15)4-11(10)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSLMAUAGZTQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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